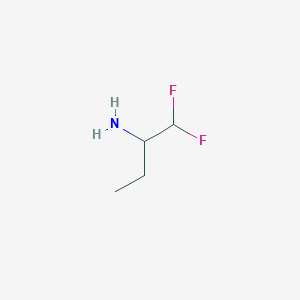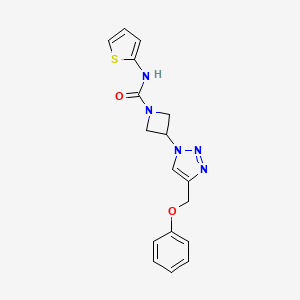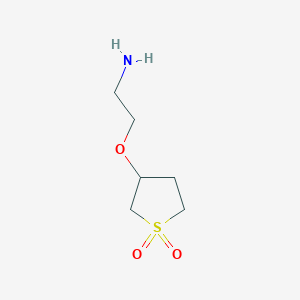![molecular formula C17H11ClN2O3 B2457548 (2E)-3-[(2H-1,3-benzodioxol-5-yl)amino]-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile CAS No. 1025166-12-4](/img/structure/B2457548.png)
(2E)-3-[(2H-1,3-benzodioxol-5-yl)amino]-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[(2H-1,3-benzodioxol-5-yl)amino]-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile is a synthetic organic compound that features a benzodioxole moiety, a chlorobenzoyl group, and a propenenitrile linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(2H-1,3-benzodioxol-5-yl)amino]-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chlorobenzoyl Group: This step often involves the acylation of the benzodioxole intermediate with 2-chlorobenzoyl chloride under Friedel-Crafts acylation conditions.
Formation of the Propenenitrile Linkage: The final step involves the condensation of the intermediate with an appropriate nitrile precursor under basic or acidic conditions to form the (E)-propenenitrile linkage.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines or reduced nitrile derivatives.
Substitution: Various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the synthesis of complex molecules with biological activity.
Biology
In biological research, the compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound could be explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-3-[(2H-1,3-benzodioxol-5-yl)amino]-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The benzodioxole moiety may play a role in binding to specific sites on target molecules, while the chlorobenzoyl group may enhance the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(1,3-benzodioxol-5-ylamino)-2-(2-fluorobenzoyl)prop-2-enenitrile: Similar structure with a fluorine atom instead of chlorine.
(E)-3-(1,3-benzodioxol-5-ylamino)-2-(2-bromobenzoyl)prop-2-enenitrile: Similar structure with a bromine atom instead of chlorine.
(E)-3-(1,3-benzodioxol-5-ylamino)-2-(2-methylbenzoyl)prop-2-enenitrile: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorobenzoyl group in (2E)-3-[(2H-1,3-benzodioxol-5-yl)amino]-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile may confer unique properties, such as increased reactivity in substitution reactions and enhanced biological activity due to the electron-withdrawing nature of the chlorine atom.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-(2-chlorobenzoyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-14-4-2-1-3-13(14)17(21)11(8-19)9-20-12-5-6-15-16(7-12)23-10-22-15/h1-7,9,20H,10H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZPQJVUTAGZNT-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2457470.png)
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2457472.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2457474.png)
![2-[(Oxan-3-yl)methoxy]-1,3-thiazole](/img/structure/B2457476.png)
![N-[(4-chlorophenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2457477.png)

![(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2457480.png)
![N-[2-(1,3-Benzoxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2457481.png)
![(2Z,NE)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2457482.png)

![N-(2-carbamoylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2457485.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2457487.png)
